Technical Monograph: N-(Tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide
Technical Monograph: N-(Tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide
Compound Class: Benzamide Derivative | Application: Pharmacophore / TRP Channel Modulator Research
Abstract
This technical guide provides a comprehensive analysis of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide , a structural analog within the N-substituted benzamide class. While often utilized as a chemical intermediate, this scaffold exhibits significant relevance in medicinal chemistry, particularly in the structure-activity relationship (SAR) studies of Transient Receptor Potential (TRP) channel modulators (e.g., TRPV1, TRPM8). This document details the structural architecture, synthetic pathways, physicochemical profiling, and analytical characterization required for research and drug development applications.
Structural Architecture & Pharmacophore Analysis
The molecule is composed of three distinct pharmacophoric regions that dictate its interaction with biological targets, particularly sensory receptors and enzymatic pockets.
Chemical Identity[1][2]
-
IUPAC Name: N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide
-
Common Identifiers: N-Tetrahydrofurfuryl-4-ethylbenzamide; 4-Ethyl-N-furfurylbenzamide analog.
-
Molecular Formula: C₁₄H₁₉NO₂
-
Molecular Weight: 233.31 g/mol
Pharmacophore Decomposition
The structural logic of the compound follows a classic "Lipophilic Tail – Linker – Polar Head" arrangement, common in local anesthetics and TRP modulators.
-
Lipophilic Tail (4-Ethylphenyl): The 4-ethyl substitution on the benzene ring provides a hydrophobic anchor. Compared to a methyl group (p-tolyl), the ethyl group increases steric bulk and lipophilicity (LogP), potentially enhancing membrane permeability and van der Waals interactions within a receptor binding pocket.
-
Linker (Amide Bond): The central amide (-CONH-) functions as a hydrogen bond donor/acceptor pair. It restricts conformational freedom, orienting the tail and head groups relative to one another.
-
Polar Head (Tetrahydrofurfuryl): The tetrahydrofuran (THF) ring contains an ether oxygen, acting as a hydrogen bond acceptor. The chiral center at the C2 position of the THF ring introduces stereoisomerism (
and enantiomers), which is critical for biological selectivity.
Structural Visualization (DOT)
The following diagram illustrates the pharmacophoric connectivity and functional zones of the molecule.
Synthetic Routes & Process Chemistry
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-ethylbenzamide is most efficiently achieved via nucleophilic acyl substitution. Two primary methodologies are recommended depending on scale and reagent availability: the Acid Chloride Method (preferred for high yield) and the Coupling Agent Method (preferred for mild conditions).
Method A: Acid Chloride Activation (Standard Protocol)
This route utilizes 4-ethylbenzoyl chloride generated in situ or purchased, reacting with tetrahydrofurfurylamine in the presence of a base scavenger.
Reagents:
-
4-Ethylbenzoic acid (Precursor)
-
Thionyl chloride (
) or Oxalyl chloride -
Tetrahydrofurfurylamine (Nucleophile)
-
Triethylamine (
) or DIPEA (Base) -
Dichloromethane (DCM) or THF (Solvent)
Step-by-Step Protocol:
-
Activation: Dissolve 4-ethylbenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (1-2 drops) followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution (
, , ) ceases. Concentrate in vacuo to remove excess oxalyl chloride. -
Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]
-
Addition: Add a solution of tetrahydrofurfurylamine (1.1 eq) and
(1.5 eq) in DCM dropwise to the acid chloride solution. The base neutralizes the generated . -
Workup: Stir at RT for 4–6 hours. Quench with water.[2] Wash the organic layer with 1M
(to remove unreacted amine), saturated (to remove unreacted acid), and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (EtOAc/Hexane).
Synthetic Workflow Diagram
Physicochemical Profiling
Understanding the physicochemical properties is crucial for predicting bioavailability and formulation requirements. The 4-ethyl group significantly increases lipophilicity compared to the unsubstituted benzamide.
Key Properties Table
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 233.31 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Moderately lipophilic; suggests good membrane permeability (CNS/Peripheral). |
| Topological Polar Surface Area (TPSA) | ~38–45 Ų | Indicates potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų). |
| Hydrogen Bond Donors | 1 (Amide NH) | Standard for amide drugs. |
| Hydrogen Bond Acceptors | 2 (Amide O, Ether O) | Facilitates receptor binding. |
| Solubility | Low in water; High in DMSO, Ethanol, DCM | Requires co-solvents (PEG400, DMSO) for biological assays. |
Solubility & Formulation Note
Due to the ethyl-substituted aromatic ring, aqueous solubility is limited. For in vitro biological assays, prepare a 10–100 mM stock solution in DMSO . For animal studies, a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline is recommended to prevent precipitation.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
Proton NMR ( -NMR, 400 MHz, )
- 7.70 (d, 2H): Aromatic protons ortho to the amide group (deshielded by carbonyl).
- 7.25 (d, 2H): Aromatic protons ortho to the ethyl group.
-
6.50 (br s, 1H): Amide NH proton (exchangeable with
). - 4.05 (m, 1H): Methine proton of the THF ring (chiral center).
-
3.80 – 3.60 (m, 2H): Methylene protons adjacent to the amide nitrogen (
). - 3.90 – 1.60 (m, 4H): THF ring protons (multiplets).
-
2.70 (q, 2H): Methylene protons of the ethyl group (
). -
1.25 (t, 3H): Methyl protons of the ethyl group (
).
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 234.3 m/z. -
Fragmentation Pattern: Expect cleavage at the amide bond, yielding a characteristic 4-ethylbenzoyl cation (m/z ~133) and a tetrahydrofurfuryl amine fragment.
Biological Context & Applications[4]
While specific clinical data for this exact analog may be proprietary, its structural class places it firmly within the realm of Sensory Receptor Modulation .
TRP Channel Research (TRPV1 / TRPM8)
Benzamides with N-alkyl/heterocyclic substitutions are classic scaffolds for Transient Receptor Potential (TRP) channel modulators [1].
-
Mechanism: The vanilloid-like structure (aromatic ring + amide linker) allows the molecule to occupy the ligand-binding pocket of TRPV1 (capsaicin receptor) or TRPM8 (menthol receptor).
-
SAR Insight: The 4-ethyl substitution is a steric probe. In many benzamide series, para-substitution optimizes potency by filling a hydrophobic pocket in the receptor channel. The tetrahydrofurfuryl group mimics the polar head regions of known cooling agents, potentially conferring "cooling" or "tingling" sensory properties rather than pure burning (capsaicin-like) sensation [2].
Agrochemical Relevance
N-substituted benzamides are also explored as fungicides and insecticides. The THF moiety typically enhances metabolic stability in plants compared to simple alkyl chains [3].
References
-
Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for pain relief.[3] Current Pharmaceutical Design.
-
Leffingwell, J. C. (2014). Cooler than Menthol: A Review of Cooling Agents for Use in Foods and Cosmetics. Leffingwell & Associates. (Context on N-substituted amides as sensory agents).
-
PubChem Compound Summary. (2025). Benzamide, N-(tetrahydrofuran-2-ylmethyl)- derivatives.[4] National Center for Biotechnology Information.
-
SpectraBase. (2025). NMR Data for Benzamide analogs. Wiley Science Solutions.
